[4-(3-Nitrophenoxy)phenyl]methanol
Overview
Description
“[4-(3-Nitrophenoxy)phenyl]methanol” is a chemical compound with the empirical formula C13H11NO4 . It has a molecular weight of 245.23 .
Synthesis Analysis
While specific synthesis methods for “[4-(3-Nitrophenoxy)phenyl]methanol” were not found, there are recent advances in the synthesis and applications of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis
The molecular structure of “[4-(3-Nitrophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group via a nitrophenoxy linker .Physical And Chemical Properties Analysis
“[4-(3-Nitrophenoxy)phenyl]methanol” is a solid compound . Its molecular weight is 245.23 .Scientific Research Applications
Phenolic Compounds in Environmental and Biological Systems
Environmental Contamination and Human Exposure
Studies on phenolic and methoxylated organohalogen contaminants (OHCs) have shown that dietary exposure to these compounds can result in their differential partitioning between breast milk and serum, suggesting potential exposure risks to infants and the general population. Such research highlights the importance of monitoring and controlling environmental contamination by phenolic compounds (Fujii et al., 2014) [https://consensus.app/papers/exposure-phenolic-methoxylated-contaminants-relation-fujii/d848b15689d85819ac60c0ef20deebf8/?utm_source=chatgpt].
Toxicology and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of xenobiotics, including phenolic compounds, in poisoning cases underscores the need for effective detection and treatment strategies. Research in this area involves identifying and quantifying xenobiotics and their metabolites in biological fluids, which is crucial for the management of acute poisoning cases (Imbenotte et al., 2003) [https://consensus.app/papers/identification-quantitation-xenobiotics-spectroscopy-imbenotte/c1c2b80a58765225938a64c62a86c020/?utm_source=chatgpt].
Endocrine Disruption
Phenolic compounds, such as bisphenol A (BPA), nonylphenol, and octylphenol, have been identified in human and environmental samples, raising concerns about their potential endocrine-disrupting effects. Research in this domain focuses on their occurrence, distribution, and impact on human health and wildlife, aiming to inform regulatory policies and risk assessment models (Lopez-Espinosa et al., 2009) [https://consensus.app/papers/nonylphenol-octylphenol-adipose-women-southern-spain-lopezespinosa/34f2c3a8e60452acb16c23530ce3b706/?utm_source=chatgpt].
Biomonitoring and Exposure Assessment
The detection and quantification of phenolic compounds in biological samples, such as urine, provide valuable information for biomonitoring studies. These studies assess the exposure levels in populations and help in understanding the sources and routes of exposure to these potentially hazardous compounds (Mortensen et al., 2014) [https://consensus.app/papers/concentrations-phenols-women-pilot-study-national-mortensen/c40cf76fce4d5fea824f4fce445e681e/?utm_source=chatgpt].
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(3-nitrophenoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTZGVPWRHKWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Nitrophenoxy)phenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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